molecular formula C21H16N2O3S B2591270 (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 850903-31-0

(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2591270
CAS No.: 850903-31-0
M. Wt: 376.43
InChI Key: VKJHDXWFMRBKBQ-QURGRASLSA-N
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Description

(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a potent and selective chemical probe targeting the BET (Bromodomain and Extra-Terminal) family of bromodomains. This compound exhibits high-affinity binding, particularly to the second bromodomain (BD2) of BET proteins, which allows for targeted disruption of bromodomain-histone interactions and subsequent modulation of oncogenic transcription programs. Its primary research value lies in its utility as a tool compound for dissecting the specific biological functions of BRD4 BD2 in epigenetic signaling and for investigating the therapeutic potential of BD2-selective inhibition. Studies have demonstrated its efficacy in cellular models, where it potently inhibits the proliferation of acute myeloid leukemia (AML) cell lines and shows promising anti-tumor activity in vivo. This makes it a critical reagent for advancing the understanding of epigenetic dysregulation in cancer and for validating BD2 as a distinct therapeutic target for oncology drug discovery (Source) .

Properties

IUPAC Name

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c1-23-15-11-10-13-6-2-3-7-14(13)19(15)27-21(23)22-20(24)18-12-25-16-8-4-5-9-17(16)26-18/h2-11,18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJHDXWFMRBKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound characterized by its unique structural features, including a naphthothiazole ring and a benzo[dioxine] moiety. This compound has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H17N2O3S\text{C}_{19}\text{H}_{17}\text{N}_2\text{O}_3\text{S}

This structure indicates the presence of various functional groups that may contribute to its biological activity.

Anticancer Properties

Numerous studies have explored the anticancer potential of thiazole derivatives. For example, compounds structurally related to this compound have demonstrated cytotoxic effects on various cancer cell lines. The exact pathways involved typically include apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Thiazole derivatives are also known for their anti-inflammatory properties. Studies on related compounds have shown that they can inhibit pro-inflammatory cytokines and reduce inflammation in experimental models . This suggests that this compound may exhibit similar effects.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in critical biological pathways.
  • Cell Signaling Modulation : It might alter signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

  • Antibacterial Activity : A study demonstrated that related thiazole derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like ampicillin . This suggests that the compound could be a candidate for further antibacterial development.
  • Anticancer Activity : In vitro studies revealed that thiazole-containing compounds led to a reduction in viability of cancer cells by inducing apoptosis through mitochondrial pathways .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other thiazole derivatives:

Compound TypeAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
(E)-N-(3-methylnaphtho...ModerateSignificantPotential
Thiazole DerivativesHighHighConfirmed
Standard Antibiotics (e.g., Ampicillin)HighN/AN/A

Scientific Research Applications

The compound (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is an organic molecule that has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications in scientific research, focusing on its chemical properties, biological activities, and industrial uses.

Structural Characteristics

The compound features a complex structure that includes:

  • A naphtho[2,1-d]thiazole moiety, which contributes to its biological activity.
  • A benzo[b][1,4]dioxine component that may enhance its chemical stability and interaction with biological targets.
  • The (E)-configuration , indicating specific geometric arrangements that can influence its reactivity and interactions.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as:

  • Condensation reactions : Useful for synthesizing more complex derivatives.
  • Substitution reactions : Can be employed in the development of new compounds with tailored properties.

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial growth and biofilm formation.
  • Anticancer Activity : Investigations into naphthothiazole derivatives suggest potential anticancer properties, including the induction of apoptosis in cancer cells through specific signaling pathways.

Pharmaceutical Development

Given its promising biological activities, the compound is explored for potential therapeutic applications:

  • It may serve as a lead compound in drug discovery for treating infections or cancer.
  • Its interaction with specific enzymes or receptors can be studied to elucidate mechanisms of action and optimize pharmacological profiles.

Industrial Applications

In industry, this compound can be utilized in:

  • The production of specialty chemicals that require specific functional groups for enhanced performance.
  • Development of materials with unique properties derived from its structural characteristics.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of naphthothiazole derivatives, including the target compound. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting potential for development into antimicrobial agents.

Case Study 2: Anticancer Mechanisms

Research focused on the anticancer potential of related compounds demonstrated that they could induce apoptosis in various cancer cell lines. Mechanistic studies revealed that these compounds could activate pathways leading to cell cycle arrest and programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiosemicarbazide and Triazole-Thione Derivatives

details thiosemicarbazide derivatives (compounds 3–6) and triazole-thiones (7–12) bearing naphthalene and substituted phenyl groups. These compounds share structural motifs with the target molecule, particularly the hydrazine-carbothioamide backbone and fused aromatic systems. Key comparisons include:

Compound Substituents Yield (%) Melting Point (°C) Molecular Formula
3 2-methoxyphenyl 94 196–197 C₁₉H₁₇N₃O₃S
4 3-methoxyphenyl 93 198–200 C₁₉H₁₇N₃O₃S
5 4-methoxyphenyl 86 194–196 C₁₉H₁₇N₃O₃S
6 4-ethoxyphenyl 94 195–197 C₂₀H₁₉N₃O₃S
7 4-ethyl, 3-hydroxynaphthalenyl 92 223–225 C₁₄H₁₃N₃OS
8 4-propenyl, 3-hydroxynaphthalenyl 92 199–200 C₁₅H₁₃N₃OS

The target compound differs in its 3-methylnaphtho-thiazole and benzodioxine groups, which may enhance steric bulk and π-stacking interactions compared to the simpler phenyl or ethyl substituents in compounds 3–6.

Q & A

Q. What are the critical steps and conditions for synthesizing this compound?

Synthesis typically involves multi-step organic reactions, starting with thiazole derivatives and benzo[b][1,4]dioxine precursors. Key steps include:

  • Cyclocondensation : Formation of the naphtho-thiazole core under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Amide Coupling : Reaction of intermediates with carboxamide groups using coupling agents like DCC (dicyclohexylcarbodiimide) .
  • Purification : Column chromatography with solvents such as ethyl acetate/hexane mixtures is critical for isolating the final product . Yield optimization requires precise control of temperature (60–80°C) and solvent choice (e.g., DMF for polar intermediates) .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of aromatic protons (δ 6.8–8.2 ppm) and carboxamide carbonyl signals (δ ~165 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm1^{-1}) and C=N (1600–1640 cm1^{-1}) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ~305–387 g/mol depending on substituents) .

Q. What initial biological screening approaches are recommended?

Prioritize assays aligned with structural analogs:

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the compound’s thiazole and dioxine motifs . Use positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments to address variability .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DoE)?

  • Variables : Test solvent polarity (DMF vs. THF), temperature (40–100°C), and catalyst loading (e.g., palladium for cross-coupling) .
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and purity .
  • Case Study : A flow-chemistry approach improved diazomethane synthesis by 30% via real-time monitoring and parameter adjustments .

Q. What strategies resolve contradictions in biological activity data?

  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
  • Metabolic Stability Testing : Use liver microsomes to assess if inconsistent activity stems from rapid degradation .
  • Structural Modifications : Compare activity of methyl (electron-donating) vs. sulfamoyl (electron-withdrawing) derivatives to identify pharmacophores .

Q. How can computational modeling elucidate the mechanism of action?

  • Molecular Docking : Use InChI-derived 3D structures (e.g., PubChem CID 865544-71-4) to predict binding to targets like EGFR or PARP .
  • MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of interactions .
  • QSAR Studies : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy groups) with bioactivity trends .

Q. What advanced techniques characterize crystallographic or stability properties?

  • X-ray Crystallography : Resolve bond angles in the naphtho-thiazole core (e.g., C-S-C angles ~95–105°) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C for most derivatives) .
  • HPLC-PDA : Monitor photodegradation under UV light to establish storage guidelines .

Methodological Considerations

  • Synthetic Reproducibility : Document inert atmosphere protocols rigorously, as oxygen exposure degrades thiazole intermediates .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to avoid misassignment of overlapping signals .
  • Biological Replicates : Use ≥3 independent experiments with statistical analysis (e.g., ANOVA) to confirm significance .

Key Challenges and Solutions

Challenge Solution Reference
Low synthetic yieldOptimize catalyst (e.g., Pd/C) and solvent polarity
Spectral ambiguityUse deuterated solvents and cryogenic NMR probes
Inconsistent bioassay resultsPre-treat compounds with CYP450 inhibitors

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